Lipophilicity Shift: 3-Fluoro-2,4-dimethylphenol vs. Non-Fluorinated 2,4-Dimethylphenol
Fluorine substitution at the 3-position increases the calculated and experimentally derived LogP of the phenol scaffold. The computed XLogP3 for 3-fluoro-2,4-dimethylphenol is 2.4, while the non-fluorinated parent 2,4-dimethylphenol yields an XLogP3 of 2.3 on PubChem [1]. Vendor-reported calculated LogP values reinforce the trend: Fluorochem reports LogP = 2.839 for the fluorinated compound , compared with an experimental LogP of 2.30 and a calculated LogP of 2.61 reported for 2,4-dimethylphenol from multiple authoritative databases [2]. The direction and magnitude of this shift—an increase of approximately 0.23 to 0.54 log units—is consistent with the electron-withdrawing effect of aryl fluorine reducing H-bond donor capacity of the phenolic OH while increasing overall molecular hydrophobicity.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 (PubChem); calculated LogP = 2.839 (Fluorochem); LogP = 2.85 (ChemSrc) |
| Comparator Or Baseline | 2,4-Dimethylphenol: XLogP3 = 2.3 (PubChem); experimental LogP = 2.30 (Sielc); LogP = 2.61 (ChemicalBook) |
| Quantified Difference | ΔLogP = +0.1 to +0.54 log units (fluorinated compound more lipophilic) |
| Conditions | Computed values (XLogP3 3.0 algorithm, PubChem 2019.06.18 release) and vendor-provided calculated LogP values |
Why This Matters
Even modest LogP shifts of 0.2–0.5 units can significantly alter membrane partitioning, pharmacokinetic distribution, and bioaccumulation potential, directly impacting compound selection for medicinal chemistry or agrochemical lead optimization programs.
- [1] PubChem Compound Summary, CID 66793506 (3-Fluoro-2,4-dimethylphenol, XLogP3 = 2.4) and CID 7771 (2,4-Dimethylphenol, XLogP3 = 2.3). https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Sielc, 2,4-Dimethylphenol, LogP = 2.30; ChemicalBook, 2,4-Dimethylphenol, LogP = 2.61. https://www.sielc.com/2-4-Dimethylphenol.html; https://www.chemicalbook.com/ProductChemicalPropertiesCB03355956.htm View Source
